molecular formula C25H24N4O2 B3699698 3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B3699698
M. Wt: 412.5 g/mol
InChI Key: QGQNUHXQNSGZIM-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile” is a unique chemical with the empirical formula C25H20N4O2 and a molecular weight of 408.45 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A related compound, namely 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides, was synthesized by treating different aryl/aralkyl amines with 3-bromopropionyl chloride to obtain the solid electrophiles, which were then allowed to react in acetonitrile and in the presence of a base, K2CO3, to form the target compounds .

Safety and Hazards

Sigma-Aldrich provides this compound to researchers “as-is” and makes no representation or warranty with respect to this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity .

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c26-17-21-19-9-4-5-10-20(19)23(18-7-2-1-3-8-18)27-24(21)28-12-14-29(15-13-28)25(30)22-11-6-16-31-22/h1-3,6-8,11,16H,4-5,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNUHXQNSGZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Reactant of Route 2
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3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
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3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Reactant of Route 5
Reactant of Route 5
3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(2-furoyl)-1-piperazinyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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